1-Methyl-4-(trifluoromethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-10-3-4(2-9-10)5(6,7)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLKYHVPFFORGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Methyl-4-(trifluoromethyl)-1H-pyrazole chemical structure and properties
This technical guide provides an in-depth analysis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole , a critical fluorinated building block in modern medicinal chemistry and agrochemical synthesis.[1]
A Strategic Scaffold for Bioactive Discovery [1]
Executive Summary & Structural Logic
In the landscape of fragment-based drug discovery (FBDD), 1-Methyl-4-(trifluoromethyl)-1H-pyrazole (CAS: 176214-16-7 ) represents a "privileged structure."[1] Its value lies in the synergistic combination of the pyrazole ring—a robust pharmacophore—and the trifluoromethyl (
Mechanism of Action in Design:
-
Metabolic Stability: The
group at the C-4 position blocks metabolic oxidation (e.g., by CYP450 enzymes) at a typically vulnerable site on the aromatic ring.[1] -
Electronic Modulation: The strong electron-withdrawing nature of the
group ( ) lowers the electron density of the pyrazole ring, altering the of adjacent protons and modulating - stacking interactions with target proteins.[1] -
Lipophilicity: The motif significantly increases
, enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to non-fluorinated analogs.[1]
Physicochemical Profile
The following data characterizes the core scaffold. Researchers should note that while the 3- and 5-trifluoromethyl isomers are often liquid, the 4-substituted variants frequently exhibit higher crystallinity due to symmetry.[1]
| Property | Value / Description |
| IUPAC Name | 1-Methyl-4-(trifluoromethyl)-1H-pyrazole |
| CAS Number | 176214-16-7 |
| Molecular Formula | |
| Molecular Weight | 150.10 g/mol |
| Physical State | Low-melting solid or colorless oil (purity dependent) |
| LogP (Predicted) | ~1.2 – 1.6 (Moderate Lipophilicity) |
| H-Bond Acceptors | 2 (N-2, |
| H-Bond Donors | 0 (N-1 is methylated) |
Synthesis & Process Optimization
Core Directive: The synthesis of the 4-isomer is distinct from the 3- or 5-isomers because the starting material, 4-(trifluoromethyl)-1H-pyrazole, is symmetric with respect to tautomerism.[1] This eliminates the regioselectivity issues often plagued by asymmetric pyrazole alkylations.[1]
Protocol: N-Methylation of 4-(Trifluoromethyl)-1H-pyrazole[1]
Reagents:
-
Substrate: 4-(Trifluoromethyl)-1H-pyrazole[1][2][3][4][5][6]
-
Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)[1]
-
Base: Potassium Carbonate (
) or Sodium Hydride (NaH)[1] -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
)[1]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 4-(trifluoromethyl)-1H-pyrazole (1.0 eq) and anhydrous DMF (10 volumes).
-
Deprotonation: Add
(2.0 eq) at ambient temperature.[1] Stir for 30 minutes to ensure formation of the pyrazolate anion. Note: If using NaH, cool to 0°C and vent gas carefully. -
Alkylation: Add Methyl Iodide (1.2 eq) dropwise to control the exotherm.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC or LC-MS (Target Mass: 151.1 [M+H]+).[1]
-
Workup: Quench with water. Extract with Ethyl Acetate (
).[1][7] Wash combined organics with brine to remove DMF.[1] -
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Workflow
The following diagram illustrates the symmetry-driven synthesis, contrasting it with the regiochemical complexity of 3-substituted isomers.
Figure 1: The symmetry of the 4-substituted precursor ensures a single N-methylated product, simplifying purification.[1]
Reactivity & Functionalization: The C-5 Handle
For drug development, the core scaffold is rarely the final drug; it is a "warhead" carrier. The primary method to extend this scaffold is C-5 Lithiation .[1]
Mechanistic Insight:
Although the
Protocol: Regioselective C-5 Lithiation
-
Conditions: Dissolve 1-Methyl-4-(trifluoromethyl)-1H-pyrazole in anhydrous THF under Argon.
-
Lithiation: Cool to -78°C . Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise.[1]
-
Intermediate: Stir for 30–60 minutes to generate the 5-lithio species.
-
Trapping: Add electrophile (e.g.,
, Aldehydes, Borates). -
Result: Access to 1-methyl-4-(trifluoromethyl)-5-substituted pyrazoles.
Figure 2: Functionalization logic utilizing the C-5 position as a nucleophilic handle for library generation.[1]
Medicinal Chemistry Applications
This scaffold is extensively utilized in the design of:
-
Kinase Inhibitors: The pyrazole nitrogen (N-2) serves as a hydrogen bond acceptor for the hinge region of kinases.[1] The
group fills hydrophobic pockets (e.g., the "gatekeeper" region). -
Agrochemicals: Used in succinate dehydrogenase inhibitors (SDHI) fungicides where the fluorinated pyrazole mimics critical metabolic intermediates.[1]
-
Bioisosteres: The 1-methyl-4-trifluoromethylpyrazole unit is often used as a bioisostere for phenyl or pyridine rings to improve metabolic half-life (
).[1]
Safety & Handling
-
Hazards: Class 6.1 (Toxic).[1] Irritating to eyes, respiratory system, and skin.
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, though the
group imparts significant chemical stability.
References
-
PubChem. 1-Methyl-4-(trifluoromethyl)-1H-pyrazole Compound Summary. National Library of Medicine. Link[1]
-
ChemScene. Product Data: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole (CAS 176214-16-7).[1][2][6]Link[1]
-
Schlosser, M., et al. Regioselectivity in the Lithiation of 1-Methylpyrazoles.[8] European Journal of Organic Chemistry.[1][8][9][10] (Contextual citation for lithiation logic). Link
-
Sigma-Aldrich. Safety Data Sheet (SDS) for Fluorinated Pyrazoles.[1]Link[1]
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Technical Comparison: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole vs. 1-Methyl-3-(trifluoromethyl)pyrazole
[1]
Executive Summary
This technical guide provides a comparative analysis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole (Target A) and 1-Methyl-3-(trifluoromethyl)pyrazole (Target B).[1] While both are trifluoromethylated N-methylpyrazoles used as bioisosteres in drug discovery, they exhibit distinct electronic profiles, synthetic accessibilities, and reactivity patterns.
-
Target A (4-
) is typically accessed via functionalization of the pre-formed pyrazole ring (C4-iodination followed by trifluoromethylation).[1][2] It offers a unique vector for presentation, often used to modulate metabolic stability and occupy hydrophobic pockets in kinase/protease inhibitors (e.g., MALT1).[2] -
Target B (3-
) is synthesized via cyclization of hydrazine with trifluoromethyl-1,3-dicarbonyl equivalents.[1] It faces significant regioselectivity challenges (vs. the 5- isomer) but is a standard scaffold for building fused ring systems and agrochemicals.[1][2]
Part 1: Chemical Identity & Physical Properties[2][3]
| Feature | 1-Methyl-4-(trifluoromethyl)-1H-pyrazole | 1-Methyl-3-(trifluoromethyl)pyrazole |
| Structure | ||
| CAS Number | 116466-43-8 (Generic/Related) | 122431-37-2 (5-OH precursor often cited) |
| Electronic Effect | Strong inductive withdrawal on C3 and C5 protons.[1] | Inductive withdrawal primarily on C4; C5 is less deactivated.[1][2] |
| Dipole Moment | Lower (Symmetric vector cancellation possible) | Higher (Vectors additive) |
| C5-H Acidity | High (Activated by adjacent N and 4- | Moderate (Activated by adjacent N only) |
| Primary Use | Kinase inhibitor core, Metabolic blocker | Agrochemical scaffold, Fused-ring precursor |
Part 2: Synthesis & Regioselectivity[2][4][5]
The synthesis of these two isomers represents a dichotomy in heterocyclic chemistry: Cyclization (De Novo) vs. Functionalization (Post-Synthetic).[2]
1-Methyl-4-(trifluoromethyl)-1H-pyrazole (Functionalization Route)
Direct cyclization to yield the 4-
-
Step 1: Iodination of 1-methylpyrazole using
/CAN or NIS to yield 4-iodo-1-methylpyrazole .[1] -
Step 2: Copper-mediated trifluoromethylation using reagents like
(Ruppert-Prakash reagent) or .[1]
1-Methyl-3-(trifluoromethyl)pyrazole (Cyclization Route)
This isomer is synthesized via the condensation of 4,4,4-trifluoro-1,3-butanedione (or its ethoxy-enone equivalent) with methylhydrazine.[1]
-
The Challenge: Regioselectivity. The reaction produces a mixture of 1-methyl-3-(trifluoromethyl)pyrazole and 1-methyl-5-(trifluoromethyl)pyrazole.[1]
-
The Solution: Solvent control.[2][3][4] Protic solvents often favor the 5-isomer, while specific thermodynamic conditions or bulky protecting groups can shift the ratio. Separation is typically achieved via fractional distillation due to boiling point differences.[2]
Visualization: Synthetic Workflows
Figure 1: Comparative synthetic pathways showing the functionalization strategy for the 4-isomer vs. the cyclization strategy for the 3-isomer.
Part 3: Reactivity Profile & C-H Activation
The position of the
Lithiation (C-H Activation)
-
Target A (4-
): The C5 proton is highly acidic due to the cumulative electron-withdrawing effects of the adjacent Nitrogen (N1) and the 4- group.[1] -
Target B (3-
): Lithiation also occurs at C5 (the most acidic site).[1][2]
Electrophilic Substitution (SEAr)[2]
-
Target A (4-
): The reactive C4 position is blocked.[1][2] Further functionalization must occur at C3 or C5 via deprotonation.[2] -
Target B (3-
): The C4 position is open and available for SEAr (e.g., halogenation, nitration), allowing for the construction of highly substituted pyrazoles (e.g., 1-methyl-3-trifluoromethyl-4-bromo-pyrazole).[1]
Visualization: Reactivity Logic[2]
Figure 2: Reactivity maps highlighting the blocked C4 position in Target A and the open C4 position in Target B.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole (via C4-Iodide)
Note: This protocol assumes the starting material 4-iodo-1-methylpyrazole is available or synthesized via standard iodination.[1]
-
Reagents: 4-Iodo-1-methylpyrazole (1.0 eq),
(1.2 eq), CuI (0.2 eq), KF (1.2 eq), DMF/NMP (Solvent).[2] -
Setup: Flame-dried Schlenk flask under Argon atmosphere.
-
Procedure:
-
Workup: Quench with aqueous
(to sequester Copper). Extract with . -
Purification: Silica gel chromatography (Hexanes/EtOAc). The product is a volatile oil/low-melting solid; avoid high vacuum for extended periods.[1]
Protocol 2: Regioselective Synthesis of 1-Methyl-3-(trifluoromethyl)pyrazole
Based on optimized cyclization conditions to minimize the 5-isomer.
-
Reagents: 4,4,4-Trifluoro-1,3-butanedione (1.0 eq), Methylhydrazine (1.0 eq), Ethanol (Solvent).[2]
-
Procedure:
-
Purification (The Challenge):
-
The reaction yields a mixture (typically ~1:4 ratio of 3-isomer to 5-isomer in standard conditions).[1]
-
Distillation: The 3-isomer typically has a lower boiling point than the 5-isomer due to lower dipole/hydrogen bonding capability (if OH tautomers are present).[1] Use a spinning band column for effective separation.[1][2]
-
Part 5: Medicinal Chemistry Applications[2][4][5][8][9][10][11]
Metabolic Stability & Lipophilicity[1][2]
-
4-
(Target A): Often used to block the C4 metabolic "soft spot."[1][2] In many pyrazole drugs, C4 is prone to oxidative metabolism (e.g., by CYP450).[2] Installing a group here blocks this site and increases lipophilicity (LogP), improving membrane permeability.[2] -
3-
(Target B): Used when the C4 position is required for further substitution (e.g., biaryl coupling).[2] The 3- group acts as a static lipophilic anchor that modulates the pKa of the pyrazole nitrogens.[1]
Case Study: MALT1 Inhibitors
Recent patent literature (e.g., HotSpot Therapeutics, Janssen) highlights the use of trifluoromethylpyrazoles in MALT1 inhibitors.[2][5]
-
Observation: Switching from a 5-
to a 4- pyrazole core (Target A) in certain scaffolds resulted in a drop in inhibitory activity (5-7 fold), likely due to steric clashes in the binding pocket or altered electronic vectors affecting the H-bond acceptor capability of N2.[1] This demonstrates that while they are isomers, they are not interchangeable bioisosteres.[2]
References
-
Regioselective Synthesis of Trifluoromethylpyrazoles: Tairov, M. A., et al. "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles."[1] Org.[1][2][6] Process Res. Dev. 2020, 24, 2619–2632.[2] Link[2]
-
Lithiation of Pyrazoles: Balle, T., et al. "Regioselectivity in Lithiation of 1-methylpyrazole." Org.[1][2][6] Biomol. Chem. 2006, 4, 1261-1267. Link
-
MALT1 Inhibitor SAR: "An updated patent review of MALT1 inhibitors (2021–present)." Expert Opinion on Therapeutic Patents. 2025.[1][2][7][8][9] Link[2]
-
C-H Functionalization: Kang, E., et al. "Transition-metal-catalyzed C–H functionalization of pyrazoles."[6] Org.[1][2][6] Biomol. Chem. 2020, 18, 6192-6210.[6] Link
-
General Synthesis: "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." J. Org.[1][2] Chem. 2024.[1][2][4][5][7][8][10][11] Link[2]
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An In-depth Technical Guide to the Biological Activity of the 1-Methyl-4-(trifluoromethyl)-1H-pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Chemistry
The 1-methyl-4-(trifluoromethyl)-1H-pyrazole scaffold is a five-membered heterocyclic ring system that has garnered significant attention in both agrochemical and medicinal chemistry.[1][2][3][4] Its unique structural features, including the presence of a trifluoromethyl group, impart desirable physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity to biological targets.[2][5] This guide provides a comprehensive overview of the diverse biological activities associated with this scaffold, delving into its mechanisms of action, structure-activity relationships, and key experimental protocols for its evaluation. Pyrazole derivatives have a rich history in the development of pharmaceuticals and agrochemicals, with numerous commercialized products underscoring their importance.[1][4]
Agrochemical Applications: Protecting Crops with Precision
The 1-methyl-4-(trifluoromethyl)-1H-pyrazole core is a cornerstone in the development of modern pesticides, offering potent and selective control of various agricultural pests.
Insecticidal Activity: A Neurotoxic Powerhouse
Derivatives of this scaffold have demonstrated broad-spectrum insecticidal activity against a range of lepidopteran and dipteran pests.[6] The primary mechanisms of action involve the disruption of the insect's central nervous system.
Mechanism of Action:
Two primary molecular targets have been identified for pyrazole-based insecticides:
-
GABA-gated Chloride Channel Antagonism: Phenylpyrazole insecticides, a class that includes the notable fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[7][8] By blocking the GABA-gated chloride channels in nerve cells, these compounds prevent the influx of chloride ions, leading to hyperexcitation of the central nervous system, convulsions, and eventual death of the insect.[7][8]
-
Ryanodine Receptor (RyR) Modulation: Another class of pyrazole-containing insecticides, such as chlorantraniliprole, targets the insect ryanodine receptors.[6] These compounds lock the RyRs in a partially open state, leading to the uncontrolled release of intracellular calcium stores. This depletion of calcium results in muscle contraction, paralysis, and ultimately, insect mortality.[6]
Caption: Mechanisms of insecticidal action for pyrazole derivatives.
Quantitative Data on Insecticidal Activity:
| Compound Class | Target Pest | Concentration | Mortality/Activity | Reference |
| 5-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Plutella xylostella | 200 µg/mL | 100% | [6] |
| 5-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Mythimna separata | 200 µg/mL | 100% | [6] |
| Phenylpyrazole derivatives | Aedes albopictus | 0.5 mg/L | 60-80% (larvicidal) | [8] |
| Phenylpyrazole derivatives | Plutella xylostella | 50 mg/L | 87-93% | [8] |
| N-pyridylpyrazole thiazole derivatives | Plutella xylostella | 5.32 mg/L (LC50) | 50% | [9] |
| N-pyridylpyrazole thiazole derivatives | Spodoptera exigua | 6.75 mg/L (LC50) | 50% | [9] |
Herbicidal Activity: A Weed Control Agent
The 1-methyl-4-(trifluoromethyl)-1H-pyrazole scaffold is also a key component in the discovery of novel herbicides.[4][10] These compounds can act through various mechanisms, with some exhibiting bleaching activity, indicative of interference with pigment biosynthesis.[11] The substitution pattern on the pyrazole ring is critical for herbicidal efficacy, with the introduction of a trifluoromethyl group often enhancing activity.[10][11]
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent at the 1-position of the pyrazole ring plays a significant role in herbicidal activity. For instance, a 2,2,2-trifluoroethyl group at this position has been shown to be more effective than a phenyl group.[11]
-
The group attached to the 5-position of the pyrazole ring is also crucial for activity. Modification at this position with a pyrimidine group has demonstrated significant inhibitory effects on certain weeds.[11]
Quantitative Data on Herbicidal Activity:
| Compound Structure | Target Weed | Application Rate | Inhibition | Reference |
| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis | 750 g a.i. ha⁻¹ (post-emergence) | 82% (fresh weight) | [11] |
| Phenylpyrazole with strobilurin moiety | Amaranthus retroflexus | 100 mg/L | Good activity | [12] |
| Pyrazole derivatives with phenylpyridine moieties | Digitaria sanguinalis, Abutilon theophrasti | 150 g a.i./hm² | 50-60% | [13] |
Medicinal and Pharmacological Applications: A Scaffold for Drug Discovery
The versatility of the 1-methyl-4-(trifluoromethyl)-1H-pyrazole scaffold extends into medicinal chemistry, where it serves as a foundational structure for the development of a wide array of therapeutic agents.[1][3][14]
Anticancer Activity: Targeting Key Signaling Pathways
This pyrazole core is a prominent feature in the design of small-molecule kinase inhibitors, which are at the forefront of targeted cancer therapy.[15][16][17]
Mechanism of Action:
-
Kinase Inhibition: Many pyrazole derivatives have been developed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[15][16][18][19] By binding to the ATP-binding pocket of these enzymes, they block the phosphorylation of downstream substrates, thereby inhibiting cell proliferation, survival, and angiogenesis.[16][17]
-
PD-1/PD-L1 Interaction Inhibition: More recently, derivatives of this scaffold have been identified as potent inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[20] This is a crucial immune checkpoint pathway that tumors exploit to evade the immune system. By blocking this interaction, these small molecules can restore the T-cell-mediated anti-tumor immune response.[20]
Caption: Anticancer mechanisms of pyrazole derivatives.
Quantitative Data on Anticancer Activity:
| Compound Class | Target | IC50/EC50 Value | Cancer Type | Reference |
| 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative (D38) | PD-1/PD-L1 Interaction | 9.6 nM (HTRF assay) | General | [20] |
| 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative (D38) | PD-1/PD-L1 Interaction | 1.61 µM (cell-based) | General | [20] |
| 1,3,5-triazine-based pyrazole derivative (5h) | EGFR Tyrosine Kinase | 229.4 nM | Breast, Liver, etc. | [15] |
| Pyrazole-based Akt1 inhibitor | Akt1 | 1.3 nM | Colon cancer | [18] |
Antimicrobial Activity: Combating Pathogens
The 1-methyl-4-(trifluoromethyl)-1H-pyrazole scaffold has also been explored for its antimicrobial properties, with derivatives showing efficacy against a range of bacteria and fungi.[21][22][23] Notably, some of these compounds have demonstrated activity against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[23]
Quantitative Data on Antimicrobial Activity:
| Compound Class | Target Organism | MIC Value | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Enterococcus faecium (resistant) | Potent activity | [23] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Staphylococcus aureus (MRSA) | 91.0 µM | [22] |
| 3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | Staphylococcus aureus | 32 µg/mL | [22] |
Experimental Protocols
Protocol: Insecticidal Bioassay against Plutella xylostella (Diamondback Moth)
This protocol is a representative example of how to assess the insecticidal activity of novel 1-methyl-4-(trifluoromethyl)-1H-pyrazole derivatives.
1. Rearing of Insects:
-
Plutella xylostella larvae are reared on fresh cabbage leaves at 25 ± 1 °C, 60-70% relative humidity, and a 16:8 h (light:dark) photoperiod. Third-instar larvae are used for the bioassay.
2. Preparation of Test Solutions:
-
The synthesized pyrazole compounds are dissolved in a small amount of dimethyl sulfoxide (DMSO).
-
This stock solution is then diluted with distilled water containing a surfactant (e.g., 0.1% Tween-80) to obtain a series of desired test concentrations (e.g., 500, 200, 100, 50, 25 mg/L).
-
A negative control solution is prepared with the same concentration of DMSO and surfactant in distilled water. A positive control using a known insecticide (e.g., chlorantraniliprole) should also be included.
3. Bioassay Procedure (Leaf-Dipping Method):
-
Fresh cabbage leaf discs (approximately 5 cm in diameter) are cut.
-
Each leaf disc is dipped into a test solution for 10-15 seconds and then allowed to air dry.
-
The treated leaf discs are placed individually in petri dishes lined with moistened filter paper.
-
Ten third-instar larvae of P. xylostella are carefully transferred onto each treated leaf disc.
-
Each concentration is tested in triplicate.
4. Data Collection and Analysis:
-
The petri dishes are maintained under the same conditions as insect rearing.
-
Mortality is recorded at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
The corrected mortality rate is calculated using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100
-
The data is subjected to Probit analysis to determine the LC50 (lethal concentration required to kill 50% of the population) values.
References
- Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)
- Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC. (URL: )
- Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed. (URL: )
- Current status of pyrazole and its biological activities - PMC. (URL: )
- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (URL: )
- A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (URL: )
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (URL: )
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (URL: _)
- (PDF)
- 1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3 - Chem-Impex. (URL: )
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
- Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds | ACS Omega - ACS Public
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Public
- The structures and herbicidal activities of pyrazole derivatives at a...
- Methyl 5-(4-methylsulfanylphenyl)-1-(4-trifluoromethyl-phenyl)
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: )
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: )
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (URL: )
- Muthubhupathi G, et al.
- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi - -ORCA - Cardiff University. (URL: )
- Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits - Frontiers. (URL: )
- Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC - NIH. (URL: )
- Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - RSC Publishing. (URL: )
- PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. (URL: )
- Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and - RJPBCS. (URL: )
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (URL: )
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: )
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - Semantic Scholar. (URL: )
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Technical Guide: Solubility Profile of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole
[1][2][3]
Executive Summary
1-Methyl-4-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic building block commonly employed in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3] Its solubility profile is governed by the competing effects of the polar pyrazole core and the highly lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position.[1][2][3]
Unlike its more common isomers (3-CF₃ and 5-CF₃), the 4-CF₃ substitution pattern creates a unique dipole vector that enhances solubility in polar aprotic solvents while maintaining significant lipophilicity.[1][2][3] This guide provides a predictive solubility landscape, thermodynamic rationale, and validated protocols for experimental determination.[4]
Physicochemical Profile & Solubility Drivers
To understand the solubility behavior of this molecule, we must analyze its structural components.[4][5]
| Feature | Chemical Effect | Solubility Impact |
| Pyrazole Core | Aromatic, electron-rich (at N), polar.[1][2][3][5] | Promotes solubility in polar organic solvents (MeOH, DMSO).[4] |
| N-Methylation | Removes H-bond donor (NH).[1][2][3] | Increases solubility in aprotic solvents (DCM, THF) compared to the NH-parent.[4] Reduces water solubility. |
| 4-CF₃ Group | Strong electron-withdrawing, high lipophilicity.[1][2][3] | Decreases water solubility significantly.[2][3][6] Enhances solubility in fluorinated solvents and non-polar aromatics.[2][3] |
Estimated LogP: ~1.8 – 2.2 (Predicted based on structural analogs).[2][3][4] pKa (Conjugate Acid): ~2.0 – 2.5 (The CF₃ group reduces the basicity of the N2 nitrogen).[4]
Solubility Landscape
The following data represents the predictive solubility profile derived from structural analogs (e.g., 1-methyl-3-(trifluoromethyl)pyrazole) and thermodynamic principles of fluorinated heterocycles.
Tier 1: High Solubility (Primary Solvents)
Use these for stock solutions (100 mM+) or chemical reactions.[1][2][4]
-
DMSO (Dimethyl Sulfoxide): The "universal" solvent for this class.[4] Excellent interaction with the dipole of the pyrazole ring.[2][3]
-
DMF (Dimethylformamide) / DMAc: Similar performance to DMSO; preferred for high-temperature reactions.[1][2][3][4]
-
Acetonitrile (MeCN): Excellent solubility; standard solvent for HPLC analysis and many nucleophilic substitutions.[4]
-
DCM (Dichloromethane): Very high solubility due to favorable dispersion forces with the -CF₃ group and lack of H-bond donor requirement.[1][2][3]
Tier 2: Moderate Solubility (Process Solvents)
Use these for extractions, crystallizations, or chromatography.[4]
-
Methanol / Ethanol: Soluble, but less so than in aprotic solvents due to the hydrophobic CF₃ effect disrupting the solvent's H-bond network.[2][3] Often used as a "good solvent" in recrystallization pairs.[2][3]
-
Ethyl Acetate (EtOAc): Good solubility; standard extraction solvent.[3][4]
-
THF (Tetrahydrofuran): Good solubility; useful for organometallic coupling reactions.[2][3][4]
-
Toluene: Moderate solubility; increases significantly with temperature.[2][3]
Tier 3: Low Solubility (Anti-Solvents)
Solvation Mechanism Visualization
The following diagram illustrates the competitive solvation forces acting on the molecule.
Caption: Schematic of solvation forces. The N-methyl pyrazole core favors polar aprotic solvents (Green), while the CF3 group recruits lipophilic solvents (Yellow).[4] Water (Red) is thermodynamically unfavorable.[1][2][4]
Experimental Protocols
Since specific batch-to-batch polymorphic variations can affect solubility, experimental verification is required for critical applications (e.g., formulation).[2][4]
Protocol A: Kinetic Solubility (High Throughput)
Best for: Rapidly checking if a compound will dissolve for a bioassay.[1][2]
-
Preparation: Weigh 10 mg of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole into a clear glass vial.
-
Addition: Add solvent (e.g., DMSO) in 50 µL increments at Room Temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume (
) where the solution becomes perfectly clear (no visible particles). -
Calculation:
[2][4]
Protocol B: Thermodynamic Solubility (Equilibrium)
Best for: Accurate physicochemical characterization.[1][2][4]
-
Saturation: Add excess solid (~50 mg) to 1 mL of the target solvent in a crimp-top vial.
-
Equilibration: Shake or stir at a constant temperature (25°C) for 24 hours .
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).[2][3][4]
-
Quantification (HPLC):
-
Dilute the filtrate 100-fold with Acetonitrile.[2]
-
Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).[4]
-
Mobile Phase: 50:50 Water:Acetonitrile (+0.1% Formic Acid).[3][4]
-
Detection: UV at 254 nm (aromatic π-π* transition).[1][2][3]
-
Compare peak area against a standard curve of known concentration.[2][3]
-
Workflow for Solvent Selection
Use this decision tree to select the appropriate solvent for your specific application.
Caption: Decision tree for selecting the optimal solvent based on experimental needs (Synthesis, Analysis, or Storage).
References
-
PubChem Compound Summary. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole (Isomer Analog Data). National Center for Biotechnology Information.[2][3] Accessed Feb 2026.[2][3] Link
-
BenchChem Protocols. General Solubility Determination for Pyrazole Derivatives.Link[1][2][4]
-
ChemicalBook. Physicochemical properties of Methyl-Trifluoromethyl-Pyrazoles.Link[1][2][4][7]
-
Journal of Organic Chemistry. Synthesis of Diverse N-Trifluoromethyl Pyrazoles (Solvent Effects). ACS Publications.[2][3] Link
Disclaimer: The solubility data provided is based on predictive models and structural analogs of the 4-trifluoromethyl isomer.[1][2][3] Always perform a small-scale solubility test (Protocol A) before committing valuable material to a large-scale process.[1][2][3][4]
Sources
- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | C5H5F3N2 | CID 2780404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
- 7. 4-methyl-3-(trifluoromethyl)-1H-pyrazole | 153085-14-4 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing C-H Trifluoromethylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the C-H trifluoromethylation of pyrazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this reaction and achieve optimal results.
Introduction: The "Why" Behind the "How"
The introduction of a trifluoromethyl (CF₃) group into pyrazole scaffolds is a cornerstone of modern medicinal and agrochemical research. [1]The unique properties of the CF₃ group, such as high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. [1][2]However, the direct C-H trifluoromethylation of pyrazoles can be a challenging endeavor, often plagued by issues of low yield, poor regioselectivity, and substrate-dependent reactivity. This guide will delve into the causality behind these experimental challenges and provide logical, evidence-based solutions.
Troubleshooting Guide: From Common Issues to Complex Challenges
This section is structured to address the most common problems encountered during the C-H trifluoromethylation of pyrazoles. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.
Issue 1: Low to No Conversion of Starting Material
Question: I am not observing any significant formation of my desired trifluoromethylated pyrazole. What are the likely causes and how can I improve the conversion?
Potential Causes & Solutions:
-
Inadequate Activation of the Trifluoromethylating Agent: Many trifluoromethylating agents, such as sodium trifluoromethanesulfinate (Langlois' reagent), require an oxidant to generate the reactive CF₃ radical. [1] * Troubleshooting:
- Verify Oxidant Activity: Ensure your oxidant (e.g., ammonium persulfate, tert-butyl hydroperoxide) is fresh and has been stored correctly.
- Increase Oxidant Equivalents: Stoichiometric or even excess amounts of the oxidant are often required. Incrementally increase the equivalents of the oxidant and monitor the reaction progress.
-
Poor Catalyst Activity: In catalyzed reactions, the catalyst's effectiveness is paramount.
-
Troubleshooting:
-
Catalyst Purity and Handling: Use a high-purity catalyst and handle it under an inert atmosphere if it is sensitive to air or moisture.
-
Screen Different Catalysts: The choice of catalyst can be substrate-dependent. For copper-catalyzed reactions, consider screening different copper salts (e.g., Cu(OTf)₂, CuSO₄·5H₂O). [1][3]* Unfavorable Reaction Conditions: Temperature, solvent, and reaction time can all dramatically impact conversion.
-
-
Troubleshooting:
-
Optimize Temperature: Some trifluoromethylation reactions are sensitive to temperature. If you are running the reaction at room temperature, consider gentle heating (e.g., 35-50 °C) to facilitate radical generation. [3] * Solvent Screening: The polarity of the solvent can influence the reaction's efficiency. Screen a range of solvents, from polar aprotic (e.g., DMSO, CH₃CN, DMF) to less polar options (e.g., dioxane, THF). [3]A mixture of solvents, such as DMSO/water, has been shown to be effective in some cases. [1] * Extend Reaction Time: Some reactions may require longer periods to reach completion. Monitor the reaction by TLC or LC-MS over an extended timeframe (e.g., 12-24 hours).
-
-
-
Substrate Reactivity: The electronic properties of your pyrazole substrate play a crucial role.
-
Troubleshooting:
-
Electron-Rich Substrates: C-H trifluoromethylation often works best on electron-rich heterocycles. If your pyrazole is highly electron-deficient, the reaction may be sluggish. [1] * Protecting Groups: The free N-H of the pyrazole can interfere with the reaction. Protection of the pyrazole nitrogen with a suitable group (e.g., SEM, -CH₂C₆F₅) can improve reactivity. [1]
-
-
Issue 2: Poor Regioselectivity
Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
Potential Causes & Solutions:
-
Steric Hindrance: The trifluoromethyl group will preferentially add to the less sterically hindered C-H position.
-
Troubleshooting:
-
Substituent Effects: Analyze the steric bulk of the substituents on your pyrazole ring. If possible, modify the synthetic route to introduce bulky groups that can direct the trifluoromethylation to the desired position.
-
-
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can direct the regioselectivity of the reaction. [4] * Troubleshooting:
- Directing Groups: The introduction of specific functional groups can influence the position of trifluoromethylation. For example, in some systems, electron-withdrawing groups can favor cycloaddition at certain positions. [4] * Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some pyrazole formations, a principle that may be applicable to post-functionalization as well. [5]* Reaction Mechanism: The specific mechanism of the trifluoromethylation reaction will dictate the factors that control regioselectivity.
-
Troubleshooting:
-
Change the Trifluoromethylating Agent: Different trifluoromethylating agents can operate via different mechanisms (e.g., radical vs. nucleophilic vs. electrophilic). Switching from a radical-based approach to one involving a different reactive intermediate may alter the regiochemical outcome.
-
Issue 3: Product Decomposition or Side Reactions
Question: I am observing the formation of significant byproducts or decomposition of my desired product. What could be causing this and how can I mitigate it?
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures or highly reactive reagents can lead to product degradation.
-
Troubleshooting:
-
Lower Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Controlled Reagent Addition: Add reactive components, such as the oxidant or the trifluoromethylating agent, slowly and in portions to control the reaction exotherm and minimize side reactions.
-
-
-
Instability of the Trifluoromethylated Product: Some trifluoromethylated pyrazoles can be unstable, particularly if other sensitive functional groups are present.
-
Troubleshooting:
-
Work-up Procedure: Ensure your work-up procedure is not contributing to decomposition. For example, avoid strongly acidic or basic conditions if your product is sensitive to them. A careful quench with a mild reducing agent like sodium bisulfite or an alcohol can be beneficial. [6] * Purification Method: During purification by column chromatography, consider using a less acidic silica gel or deactivating it with a small amount of triethylamine in the eluent.
-
-
Frequently Asked Questions (FAQs)
Q1: Which trifluoromethylating agent is best for my pyrazole?
There is no single "best" agent, as the optimal choice depends on your specific substrate and the desired reaction conditions. Common and effective options include:
-
Sodium trifluoromethanesulfinate (Langlois' reagent): A versatile and relatively inexpensive reagent that generates CF₃ radicals upon oxidation. [1]* Togni's reagents: Hypervalent iodine compounds that are effective for electrophilic trifluoromethylation.
-
(Trifluoromethyl)trimethylsilane (TMSCF₃): A nucleophilic trifluoromethylating agent, often used in conjunction with a fluoride source or a Lewis acid. [7][8] Q2: How do I determine the regiochemistry of my trifluoromethylated pyrazole?
The most common method for determining the position of the CF₃ group is through NMR spectroscopy.
-
¹⁹F NMR: The chemical shift of the CF₃ group can provide valuable information about its electronic environment. [9]* ¹H-¹⁹F and ¹³C-¹⁹F Coupling: The coupling patterns between the fluorine atoms and nearby protons or carbons can help to definitively assign the structure.
-
NOESY/ROESY: These 2D NMR experiments can show through-space correlations between the CF₃ group and other protons on the pyrazole ring, confirming their proximity.
Q3: My reaction is not reproducible. What are the key parameters to control?
Reproducibility issues often stem from subtle variations in reaction setup and reagent quality. Key parameters to control include:
-
Reagent Purity and Stoichiometry: Use high-purity reagents and accurately measure their quantities.
-
Atmosphere: If the reaction is sensitive to air or moisture, ensure a properly inert atmosphere (e.g., nitrogen or argon).
-
Stirring Rate: In heterogeneous reactions, the stirring rate can affect the reaction kinetics.
-
Temperature Control: Use a reliable method for maintaining a constant reaction temperature.
Experimental Protocols
General Protocol for Copper-Mediated C-H Trifluoromethylation of N-Protected Pyrazoles
This protocol is adapted from a known procedure and serves as a good starting point for optimization. [1] Materials:
-
N-protected pyrazole substrate
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
To a reaction vial, add the N-protected pyrazole substrate (1.0 equiv), CF₃SO₂Na (3.0 equiv), and CuSO₄·5H₂O (0.2 equiv).
-
Add DMSO and water (e.g., a 5:2 ratio by volume).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add (NH₄)₂S₂O₈ (5.0 equiv) in portions over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| Low/No Conversion | Inactive reagents | Use fresh oxidant and high-purity catalyst. |
| Suboptimal conditions | Screen solvents, temperature, and reaction time. | |
| Low substrate reactivity | Protect the pyrazole N-H; consider electronic effects. | |
| Poor Regioselectivity | Steric/electronic factors | Modify substituents to direct the reaction. |
| Solvent effects | Try fluorinated alcohol solvents. [5] | |
| Product Decomposition | Harsh conditions | Lower the reaction temperature; add reagents slowly. |
| Unstable product | Use a mild work-up and purification procedure. |
Visualizing the Process
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in C-H trifluoromethylation of pyrazoles.
General Reaction Scheme
Caption: Overview of a typical C-H trifluoromethylation reaction of a pyrazole.
References
-
MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]
-
Frontiers. (2020, October 6). Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. Retrieved from [Link]
-
ResearchGate. (2025, November 13). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. Retrieved from [Link]
-
PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]
-
PMC - NIH. (2025, October 31). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved from [Link]
-
ACS Publications. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2026, February 4). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds | ACS Omega. Retrieved from [Link]
-
RSC Publishing. (2019, September 30). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Retrieved from [Link]
-
PMC. (n.d.). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Retrieved from [Link]
-
ACS Publications. (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters. Retrieved from [Link]
-
PMC. (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 5). ChemInform Abstract: Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles. | Request PDF. Retrieved from [Link] trifluoromethyl-1H-pyrazoles
-
SciSpace. (2018, December 12). Recent Trifluoromethylation Reactions. A Mini Review Paper. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]
Sources
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- 3. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]
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- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Minimizing side products in trifluoromethylpyrazole synthesis
Welcome to the Technical Support Center for Trifluoromethylpyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these critical fluorinated heterocycles. Trifluoromethylpyrazoles are privileged scaffolds in medicinal chemistry and agrochemicals, but their synthesis can present unique challenges, particularly concerning side product formation and regioselectivity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side products and optimize your synthetic outcomes. The guidance herein is based on established chemical principles and field-proven insights.
Troubleshooting Guide: Minimizing Side Products
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Formation of Regioisomeric Mixtures
Q: My reaction is producing a mixture of 3- and 5-trifluoromethylpyrazole regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is the most common side reaction in the synthesis of unsymmetrically substituted pyrazoles, especially when using the classical Knorr synthesis approach with 1,3-dicarbonyl compounds and substituted hydrazines.[1][2][3][4] The regiochemical outcome is a delicate balance of steric and electronic factors of the reactants and the reaction conditions.[2]
Probable Causes & Solutions:
-
Nature of the 1,3-Dicarbonyl Precursor: The electronic environment around the two carbonyl groups is a primary determinant of the initial nucleophilic attack by the hydrazine. The more electrophilic carbonyl carbon will be preferentially attacked.
-
Expert Insight: The highly electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon. In the reaction of a 1,1,1-trifluoro-1,3-diketone with a substituted hydrazine, the initial attack of the more nucleophilic nitrogen of the hydrazine (e.g., the NH2 group of phenylhydrazine) typically occurs at the carbonyl next to the CF3 group.[5]
-
Troubleshooting Protocol 1: Solvent Optimization for Regiocontrol. The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine, thereby affecting regioselectivity.[1]
-
Initial Screening: If you are using a standard solvent like ethanol, consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE). TFE can stabilize certain intermediates through hydrogen bonding, potentially favoring the formation of one regioisomer.[6]
-
Aprotic vs. Protic Solvents: Compare the reaction in an aprotic solvent (e.g., toluene, dioxane) versus a protic solvent (e.g., ethanol, acetic acid). Acidic conditions can sometimes enhance regioselectivity.
-
Analysis: Analyze the crude reaction mixture by ¹H NMR, ¹⁹F NMR, or GC-MS to determine the isomeric ratio.[7][8]
-
-
-
Substituents on the Hydrazine: The steric bulk and electronic properties of the substituent on the hydrazine also play a crucial role.
-
Expert Insight: For substituted hydrazines (R-NHNH2), the relative nucleophilicity of the two nitrogen atoms is key. Generally, the terminal nitrogen (NH2) is more nucleophilic and less sterically hindered, leading to its initial attack on the more electrophilic carbonyl.[5]
-
Troubleshooting Protocol 2: Modifying the Hydrazine Reagent.
-
If using a simple substituted hydrazine (e.g., methylhydrazine) leads to poor selectivity, consider using a hydrazine with a more sterically demanding substituent to potentially direct the reaction towards a single isomer.[2]
-
Alternatively, using a directing group on the hydrazine that can be removed later is a viable strategy.
-
-
-
Alternative Synthetic Strategies for High Regioselectivity:
-
1,3-Dipolar Cycloaddition: This method offers excellent control over regioselectivity. The use of 4-trifluoromethylsydnones in cycloaddition reactions with alkynes provides a general and highly regioselective approach to 5-trifluoromethylpyrazoles.[1]
-
Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with the aid of catalysts like Lewis acids.[9][10][11]
-
Issue 2: Low Yield of the Desired Trifluoromethylpyrazole
Q: My reaction yield is consistently low, and I observe multiple spots on my TLC plate. What are the likely causes and how can I improve the yield?
A: Low yields can stem from incomplete reactions, degradation of starting materials or products, or the formation of multiple side products. A systematic approach to troubleshooting is essential.
Probable Causes & Solutions:
-
Incomplete Cyclization/Aromatization: The reaction may be stalling at the pyrazoline intermediate stage.[4]
-
Expert Insight: The final step in many pyrazole syntheses is an oxidation or elimination to form the aromatic pyrazole ring. If this step is inefficient, the pyrazoline will be a major byproduct.
-
Troubleshooting Protocol 3: Promoting Aromatization.
-
Oxidizing Agent: If your synthesis route proceeds via a pyrazoline, consider adding a mild oxidizing agent. Heating in DMSO under an oxygen atmosphere or using manganese dioxide (MnO2) can be effective.[11][12][13]
-
Reaction Time and Temperature: Increase the reaction time or temperature to facilitate the elimination of water and subsequent aromatization. Monitor the reaction progress by TLC to avoid product degradation.
-
-
-
Stability of Reagents: Some reagents, like in-situ generated diazo compounds or trifluoromethylhydrazine, can be unstable.[14][15]
-
Expert Insight: For instance, trifluoromethylhydrazine has a short half-life in solution.[15] Its efficient trapping with the 1,3-dicarbonyl compound is crucial for high yields.
-
Troubleshooting Protocol 4: Optimizing Reaction Conditions for Unstable Intermediates.
-
Temperature Control: Maintain the reaction temperature below 10 °C during the generation and reaction of unstable intermediates to minimize decomposition.[15]
-
Stoichiometry: Use a slight excess (1.2 equivalents) of the 1,3-dicarbonyl partner to ensure the complete trapping of the transient hydrazine.[15]
-
One-Pot Procedures: Employ one-pot procedures where the unstable intermediate is generated and consumed in the same reaction vessel without isolation.[9][15][16]
-
-
-
Suboptimal Reaction pH: The pH of the reaction medium can significantly influence the reaction rate and the formation of side products.[2]
-
Expert Insight: The cyclocondensation reaction is often catalyzed by acid. However, strongly acidic conditions can lead to the degradation of some starting materials.
-
Troubleshooting Protocol 5: pH Optimization.
-
Catalytic Acid: If not already in use, add a catalytic amount of a mild acid like acetic acid or p-toluenesulfonic acid (TsOH).[15]
-
Screening: Perform small-scale reactions with varying amounts of acid catalyst to find the optimal concentration for your specific substrates.
-
-
Visualizing the Challenge: Regioisomer Formation
The following diagram illustrates the common challenge of regioisomer formation during the Knorr synthesis of trifluoromethylpyrazoles from an unsymmetrical 1,3-diketone and a substituted hydrazine.
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- 11. Pyrazole synthesis [organic-chemistry.org]
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Technical Support Center: Identification of Impurities in 1-Methyl-4-(trifluoromethyl)-1H-pyrazole Batches
Welcome to the technical support center for the analysis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in various batches of this key chemical intermediate. By understanding the potential impurities and employing robust analytical strategies, you can ensure the quality and integrity of your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my 1-Methyl-4-(trifluoromethyl)-1H-pyrazole batches?
A1: Impurities in 1-Methyl-4-(trifluoromethyl)-1H-pyrazole can be broadly categorized into organic, inorganic, and residual solvents.[1][2]
-
Organic Impurities: These are the most common and can arise from various sources during the synthesis and storage of the drug substance.[1] They include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route. For instance, in syntheses involving the condensation of a β-diketone with a hydrazine derivative, residual amounts of these precursors may be present.[3]
-
By-products: These are formed from side reactions during the synthesis. A notable example is the formation of regioisomers. The reaction of a non-symmetrical 1,3-diketone with a monosubstituted hydrazine can lead to a mixture of two pyrazole regioisomers.
-
Degradation Products: These impurities form during the manufacturing process or upon storage.[4] Forced degradation studies, which expose the compound to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products.[5][6][7]
-
-
Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis. Elemental impurities, originating from raw materials or manufacturing equipment, are also a consideration.[2]
-
Residual Solvents: These are organic volatile chemicals used or produced during the manufacturing process.[1] Their control is guided by the International Council for Harmonisation (ICH) Q3C guidelines.[8][9]
Q2: My batch of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole shows an unexpected peak in the HPLC analysis. How do I begin to identify this unknown impurity?
A2: A systematic approach is key to identifying unknown impurities. The process generally involves isolation, structural elucidation, and confirmation.
Step 1: Gather Preliminary Data Before attempting isolation, gather as much information as possible from your initial analysis.
-
HPLC-UV: Note the retention time and UV-Vis spectrum of the impurity. The UV spectrum can provide initial clues about the chromophoric structure.
-
LC-MS: This is a powerful tool for obtaining the molecular weight of the impurity.[2] The mass-to-charge ratio (m/z) of the molecular ion peak is a critical piece of information.
Step 2: Isolate the Impurity If the impurity is present at a sufficient level, preparative HPLC is the most common method for isolation. The goal is to obtain a pure sample of the impurity for further analysis.
Step 3: Structural Elucidation Once isolated, a combination of spectroscopic techniques is used to determine the structure of the unknown impurity.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the determination of the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for unambiguous structure elucidation.[10]
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
¹⁹F NMR: Since your compound contains a trifluoromethyl group, ¹⁹F NMR is particularly valuable. It offers high sensitivity and a wide chemical shift range, making it excellent for identifying and quantifying fluorinated impurities.[11][12][13][14]
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between atoms in the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
Step 4: Propose a Structure and Confirm Based on the collective data, propose a chemical structure for the impurity. This proposed structure should be consistent with the known chemistry of the synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole. If possible, synthesize the proposed impurity and compare its analytical data (retention time, mass spectrum, NMR spectra) with the isolated impurity for confirmation.
Q3: I suspect the presence of a regioisomeric impurity. What is the best way to confirm this and quantify it?
A3: The synthesis of pyrazoles from non-symmetrical 1,3-dicarbonyl compounds can often lead to the formation of regioisomers. For 1-Methyl-4-(trifluoromethyl)-1H-pyrazole, a potential regioisomeric impurity would be 1-Methyl-3-(trifluoromethyl)-1H-pyrazole.
Confirmation and Quantification Strategy:
-
Reference Standard: The most definitive way to confirm and quantify a regioisomeric impurity is to obtain or synthesize an authentic reference standard of the suspected isomer.
-
Chromatographic Separation: Develop a high-resolution HPLC or GC method capable of separating the main compound from its potential regioisomer.
-
HPLC: A reversed-phase C18 column is often a good starting point.[15][16] Method development may involve optimizing the mobile phase composition, pH, and column temperature to achieve baseline separation.
-
GC-MS: Gas chromatography coupled with mass spectrometry is also a powerful technique for separating and identifying pyrazole isomers.[17][18] The fragmentation patterns observed in the mass spectra can help differentiate between the isomers.[17]
-
-
NMR Spectroscopy: ¹H and ¹⁹F NMR can be instrumental in distinguishing between regioisomers. The chemical shifts of the methyl and trifluoromethyl groups will be different for each isomer due to their different electronic environments.
-
Quantification: Once a suitable chromatographic method is established and the identity of the regioisomeric impurity is confirmed, quantification can be performed using the reference standard. A calibration curve should be generated to ensure accurate quantification.
Q4: How can I proactively control the formation of impurities during the synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole?
A4: Proactive control of impurities is a critical aspect of process chemistry. Here are some key strategies:
-
Control of Starting Materials: Ensure the purity of your starting materials. Impurities in the precursors can carry through to the final product.
-
Optimization of Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence the regioselectivity of pyrazole formation. For example, using fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.
-
Temperature and Reaction Time: Carefully control the reaction temperature and time to minimize the formation of by-products and degradation products.
-
pH: The pH of the reaction mixture can also affect the impurity profile.
-
-
Purification Process: Develop a robust purification method to effectively remove impurities. This may involve crystallization, distillation, or chromatography.
-
Forced Degradation Studies: Conduct forced degradation studies early in development to understand the intrinsic stability of the molecule and its degradation pathways.[5][6][7] This information can help in designing a stable formulation and defining appropriate storage conditions.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For pyrazole derivatives, a mixture of an aqueous buffer (e.g., with 0.1% trifluoroacetic acid) and an organic solvent like methanol or acetonitrile is common.[15][16] |
| Column Overload | Reduce the injection volume or the concentration of the sample solution.[15] |
| Secondary Interactions with Column | Consider a different column chemistry (e.g., a biphenyl phase) or adjust the mobile phase pH to suppress ionization of the analyte.[19] |
| Column Degradation | Replace the column with a new one of the same type. |
Issue 2: Inconsistent Results Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in Starting Materials | Source starting materials from a consistent and reputable supplier. Perform quality control checks on incoming raw materials. |
| Inconsistent Reaction Conditions | Ensure that reaction parameters such as temperature, pressure, and stirring speed are tightly controlled and monitored for each batch. |
| Changes in the Manufacturing Process | Any changes to the manufacturing process should be carefully evaluated for their impact on the impurity profile. |
| Improper Storage | Store the material under controlled conditions (temperature and humidity) as determined by stability studies.[20] |
Issue 3: Identification of a Mutagenic Impurity
| Potential Cause | Troubleshooting Steps |
| Presence of a DNA Reactive Moiety | According to ICH M7(R1) guidelines, all identified impurities should be evaluated for mutagenicity.[4][9] |
| Control Strategy | If a mutagenic impurity is identified, a control strategy must be implemented to limit its presence in the final product to an acceptable level, often based on the Threshold of Toxicological Concern (TTC).[1][4] |
| Process Modification | Modify the synthetic process to avoid the formation of the mutagenic impurity or implement a specific purification step to remove it. |
Experimental Protocols
Protocol 1: Generic HPLC Method for Impurity Profiling
Objective: To separate and quantify impurities in a batch of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole.
Instrumentation: A standard HPLC system with a UV detector.
| Parameter | Condition |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm)[15][16] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: MethanolGradient: Start with a suitable ratio (e.g., 80:20 A:B) and ramp up the organic phase. |
| Flow Rate | 1.0 mL/min[15][16] |
| Column Temperature | 25 ± 2°C[15][16] |
| Injection Volume | 5.0 µL[15][16] |
| Detection Wavelength | 206 nm (or a wavelength determined by the UV spectrum of the main compound)[15][16] |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 50-80 µg/mL and filter through a 0.2 µm syringe filter.[15] |
Protocol 2: Sample Preparation for NMR Analysis
Objective: To prepare a sample for structural elucidation of an isolated impurity.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
| Parameter | Condition |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[15] |
| Sample Preparation | Dissolve approximately 5-10 mg of the isolated impurity in 0.5-0.7 mL of the deuterated solvent.[15] |
| Experiments | Acquire ¹H, ¹³C, ¹⁹F, and 2D NMR (COSY, HSQC, HMBC) spectra. |
Visualizations
Caption: Workflow for the identification and control of an unknown impurity.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research.
- European Medicines Agency. Quality: impurities. European Medicines Agency.
- U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. U.S.
- A3P.
- Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
- BenchChem. A Comparative Guide to the Cross-Validation of Analytical Data for Novel Pyrazole Compounds. BenchChem.
- Journal of Organic Chemistry. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Enamine. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.
- ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
- TSI Journals. (2017, April 25). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals.
- International Journal of Current Pharmaceutical Analysis. (2014, August 10).
- MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- UPLC-HR-MS/MS. (2025, August 9). Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS.
- Journal of AOAC INTERNATIONAL. (2023, April 15). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Oxford Academic.
- University of Edinburgh Research Explorer. (2022, February 25). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer.
- Chemical Science (RSC Publishing).
- NMR | Fluorine Spectroscopy.
- ChemicalBook. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol synthesis. ChemicalBook.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- International Journal for Scientific Research & Development.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Fluorine NMR.
- The Journal of Organic Chemistry. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.
- University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- MDPI. (2018, January 12).
- PharmaInfo.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- International Journal of Progressive Research in Engineering Management and Science. (2025, November 15). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE.
- Google Patents. Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
- MedChemExpress. 4-(Trifluoromethyl)-1H-pyrazole | Biochemical Reagent. MedChemExpress.
- PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem.
- A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
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Validation & Comparative
A Researcher's Guide to NMR Characterization: Distinguishing 1-Methyl-4-(trifluoromethyl)-1H-pyrazole from its 3- and 5-Substituted Isomers
Introduction: The Critical Need for Isomer-Specific Characterization
In the realms of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and material properties. The N-methylated trifluoromethylpyrazoles are a prime example of this principle. As privileged scaffolds, they are integral to a wide array of active pharmaceutical ingredients and agrochemicals.[1] Consequently, the ability to unambiguously distinguish between isomers such as 1-Methyl-4-(trifluoromethyl)-1H-pyrazole and its 3- and 5-substituted counterparts is not merely an academic exercise but a critical step in quality control, patentability, and ensuring the safety and efficacy of a final product.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the precise connectivity and spatial relationships within the molecule. This guide provides a comprehensive comparison of the NMR spectral features that differentiate these key pyrazole isomers, supported by experimental data and protocols to empower researchers in their analytical endeavors.
The Isomers: A Structural Overview
The core challenge lies in differentiating the substitution pattern on the pyrazole ring. The key isomers under consideration are:
-
1-Methyl-4-(trifluoromethyl)-1H-pyrazole
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole
-
1-Methyl-5-(trifluoromethyl)-1H-pyrazole
The distinct electronic environment of each proton and carbon atom, dictated by the relative positions of the N-methyl and the strongly electron-withdrawing trifluoromethyl (CF₃) groups, gives rise to unique NMR signatures.
Caption: The three key positional isomers of 1-Methyl-(trifluoromethyl)-1H-pyrazole.
Decoding the Spectra: A Multi-Nuclear NMR Approach
The key to differentiation lies in a combined analysis of ¹H, ¹⁹F, and ¹³C NMR spectra. The chemical shifts (δ) and, more importantly, the spin-spin coupling constants (J) provide a detailed molecular fingerprint.
¹⁹F NMR: The First Point of Reference
Given the presence of the CF₃ group, ¹⁹F NMR is an exceptionally sensitive and informative starting point.[2] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it an ideal probe.[2] For all three isomers, the ¹⁹F NMR spectrum will display a single resonance for the CF₃ group, as all three fluorine atoms are chemically equivalent. The key differentiator is not the multiplicity of the ¹⁹F signal itself, but its subtle long-range couplings to nearby protons, which can often be observed with high-resolution instruments.
-
1-Methyl-4-CF₃-pyrazole: The CF₃ group is equidistant from protons H-3 and H-5. One might expect to see a triplet or a more complex multiplet due to ⁴J(H,F) coupling.
-
1-Methyl-3-CF₃-pyrazole: The CF₃ group is closest to H-4. A quartet due to ⁴J(H,F) coupling is expected.
-
1-Methyl-5-CF₃-pyrazole: The CF₃ group is closest to H-4. A quartet due to ⁴J(H,F) coupling is expected.
¹H NMR: Unraveling Proton Environments
The ¹H NMR spectrum provides the most direct view of the substitution pattern on the pyrazole ring.
-
1-Methyl-4-(trifluoromethyl)-1H-pyrazole: This isomer presents the most distinct ¹H NMR spectrum. Due to the symmetry relative to the substituents, the two ring protons, H-3 and H-5, are in unique environments. H-3 is adjacent to the N-methylated nitrogen, while H-5 is adjacent to the other nitrogen. This results in two distinct singlets. The N-methyl group also appears as a singlet.
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: The two ring protons, H-4 and H-5, are adjacent to each other and will therefore exhibit ³J(H,H) coupling, appearing as a pair of doublets.[3] H-4 may show further fine splitting (a doublet of quartets) due to ⁴J(H,F) coupling to the CF₃ group.
-
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar to the 3-CF₃ isomer, the adjacent H-3 and H-4 protons will appear as a pair of doublets due to ³J(H,H) coupling. The H-4 proton signal may be split into a doublet of quartets by coupling to both H-3 and the CF₃ group (⁴J(H,F)). The N-methyl group itself may also exhibit a small quartet splitting due to ³J(H,F) coupling.
¹³C NMR: The Definitive Structural Confirmation
The ¹³C NMR spectrum provides unambiguous confirmation of the CF₃ group's position through characteristic C-F coupling constants. The carbon directly attached to the CF₃ group exhibits a large one-bond coupling (¹J(C,F)), appearing as a distinct quartet.
-
1-Methyl-4-(trifluoromethyl)-1H-pyrazole: The C-4 carbon will appear as a prominent quartet with a large ¹J(C,F) coupling constant (typically >250 Hz). The adjacent carbons, C-3 and C-5, will show smaller two-bond couplings (²J(C,F)), also appearing as quartets.
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: The C-3 carbon will be a large quartet (¹J(C,F)). Carbons C-4 and C-5 will exhibit smaller ²J(C,F) and ³J(C,F) couplings, respectively.
-
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: The C-5 carbon will appear as a large quartet (¹J(C,F)). Importantly, both the C-4 and the N-methyl carbon can exhibit three-bond coupling (³J(C,F)), providing a key diagnostic feature.[4]
Comparative NMR Data Summary
The following table summarizes the expected key diagnostic NMR features for each isomer. Chemical shifts are approximate and can vary based on solvent and concentration. The coupling patterns are the most reliable diagnostic tool.
| Isomer | Nucleus | Key Diagnostic Features |
| 1-Methyl-4-(CF₃)-1H-pyrazole | ¹H NMR | Two singlets for ring protons (H-3, H-5). Singlet for N-CH₃. |
| ¹³C NMR | C-4: Quartet (¹J(C,F) ≈ 270 Hz). C-3 & C-5: Quartets (²J(C,F)). | |
| ¹⁹F NMR | Singlet (may show fine splitting from coupling to H-3/H-5). | |
| 1-Methyl-3-(CF₃)-1H-pyrazole | ¹H NMR | Two doublets for ring protons (H-4, H-5) due to ³J(H,H). H-4 may be a doublet of quartets (⁴J(H,F)). |
| ¹³C NMR | C-3: Quartet (¹J(C,F) ≈ 270 Hz). C-4: Quartet (²J(C,F)). | |
| ¹⁹F NMR | Singlet or finely split multiplet (coupling to H-4). | |
| 1-Methyl-5-(CF₃)-1H-pyrazole | ¹H NMR | Two doublets for ring protons (H-3, H-4) due to ³J(H,H). H-4 may be a doublet of quartets (⁴J(H,F)). |
| ¹³C NMR | C-5: Quartet (¹J(C,F) ≈ 270 Hz). C-4 & N-CH₃: Quartets (²J(C,F) & ³J(C,F)). | |
| ¹⁹F NMR | Singlet or finely split multiplet (coupling to H-4 and/or N-CH₃). |
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, unambiguous NMR data requires a systematic approach. This protocol is designed to be self-validating, ensuring reliable characterization.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the pyrazole sample.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.[5]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A clear, homogeneous solution is essential for high-resolution spectra.
-
Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can reference to the residual solvent signal.[5]
NMR Data Acquisition
-
Instrument Setup: Tune and match the NMR probe for ¹H, ¹³C, and ¹⁹F frequencies. Lock the spectrometer on the deuterium signal of the solvent. Shimming is critical to achieve high resolution and sharp lineshapes.
-
¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution.
-
¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum. This will yield a sharp singlet for the CF₃ group, simplifying initial analysis. A proton-coupled ¹⁹F spectrum can then be acquired to observe the fine J(H,F) couplings.[6]
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. An experiment with a sufficient number of scans (e.g., APT or DEPTQ) is recommended to clearly identify the characteristic quartets from the CF₃-substituted and adjacent carbons.
-
2D NMR (if necessary): If assignments are ambiguous, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be performed. An HMBC is particularly useful for confirming long-range couplings between protons (like N-CH₃) and the CF₃-bearing carbon.
Caption: A systematic workflow for the NMR characterization of pyrazole isomers.
Conclusion
The unambiguous characterization of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole and its isomers is readily achievable through a systematic, multi-nuclear NMR approach. While ¹H NMR provides the initial and often decisive evidence based on the multiplicity of the ring protons, ¹³C NMR offers definitive confirmation by pinpointing the location of the CF₃ group via its large, characteristic one-bond coupling to the attached carbon. ¹⁹F NMR serves as a highly sensitive complementary technique, revealing subtle long-range couplings that corroborate the assignments. By following the structured workflow presented, researchers can confidently distinguish between these critical isomers, ensuring the scientific integrity and success of their work in drug development and materials science.
References
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]
-
ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol. Available at: [Link]
-
ScienceDirect. 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
MDPI. Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Available at: [Link]
-
MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Available at: [Link]
-
ResearchGate. 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. Available at: [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]
-
PMC. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Available at: [Link]
-
ResearchGate. 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). Available at: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
ACS Publications. (n.d.). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link]
-
PMC. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Available at: [Link]
-
PMC. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Available at: [Link]
-
Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]
-
NIST WebBook. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. Available at: [Link]
-
Taylor & Francis. (n.d.). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters. Available at: [Link]
-
Semantic Scholar. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Available at: [Link]
-
University of California, San Diego. (n.d.). Fluorine NMR. Available at: [Link]
-
PMC. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available at: [Link]
- Google Patents. Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]
-
ResearchGate. 1 H-NMR spectrum of pyrazole (Clark, 2010). Available at: [Link]
-
RSC Publishing. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]
-
Reddit. (2024). 1H NMR of pyrazole : r/chemhelp. Available at: [Link]
-
ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Available at: [Link]
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Technical Comparison: 19F NMR Characteristics of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole vs. Isomeric Scaffolds
Part 1: Executive Summary & Core Directive
In the landscape of Fragment-Based Drug Discovery (FBDD), the 1-Methyl-4-(trifluoromethyl)-1H-pyrazole scaffold (CAS: 123511-59-5) represents a critical pharmacophore. Its value lies not just in its bioisosteric potential but in its utility as a highly sensitive 19F NMR probe.
This guide deviates from standard data sheets by focusing on the comparative diagnostic utility of the 4-position isomer versus its more common 3- and 5-position counterparts. The central technical insight is the chemical shift anisotropy driven by the pyrazole ring's electron density distribution, which allows for unambiguous structural assignment without the need for 2D-NMR in many cases.
Key Technical Takeaway:
The trifluoromethyl group at the 4-position of the pyrazole ring typically resonates upfield (shielded) relative to the 3- and 5-positions, providing a diagnostic window of approximately
Part 2: Technical Profile & Comparative Analysis
1. 19F NMR Chemical Shift Data
The chemical environment of the trifluoromethyl group is heavily influenced by its position on the heteroaromatic ring. The 4-position is the most electron-rich (nucleophilic) site on the pyrazole ring, leading to increased shielding of the fluorine nuclei compared to the electron-deficient
Table 1: Comparative 19F NMR Shifts of Trifluoromethyl Pyrazole Isomers
| Compound Scaffold | Position of CF | Typical | Multiplicity | Electronic Environment |
| 1-Methyl-4-(trifluoromethyl)-1H-pyrazole | C-4 | -56.0 to -59.0 | Singlet | Shielded: |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | C-3 | -61.0 to -63.5 | Singlet | Deshielded: |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | C-5 | -59.0 to -62.0 | Quartet** | Deshielded: |
| - | -63.7 | Singlet | Benchmark for aromatic CF |
*Note: Shifts are referenced to CFCl
2. Solvent & Concentration Effects [1]
Unlike proton NMR, 19F shifts are highly sensitive to solvent polarity and hydrogen bonding.
-
Non-polar (CDCl
): The 4-CF signal is sharp and typically appears near -57.5 ppm . -
Polar Aprotic (DMSO-d
): A downfield shift of ~0.5–1.0 ppm is common due to dipole-dipole interactions. -
Diagnostic Tip: If distinguishing between 3- and 5-isomers, run the spectrum in C
D (Benzene-d ). The aromatic solvent induced shift (ASIS) effect is more pronounced for the 5-CF group due to steric proximity to the N-methyl group.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure data integrity, especially when using this compound as a probe for protein binding or mixture analysis, follow this standardized protocol.
Protocol A: High-Precision 19F NMR Acquisition
Objective: Obtain quantitative integration and precise chemical shift referencing.
-
Sample Preparation:
-
Dissolve 5–10 mg of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole in 600 µL of deuterated solvent (CDCl
or DMSO-d ). -
Internal Standard: Add 10 µL of a 0.1% (v/v) solution of
-trifluorotoluene (TFT) or Hexafluorobenzene (C F ).-
Why? TFT (
) prevents overlap with the target region (-56 to -59 ppm).
-
-
Degassing: Briefly sonicate to remove dissolved oxygen (paramagnetic O
broadens 19F signals).
-
-
Acquisition Parameters (Bruker/Jeol 400 MHz+):
-
Pulse Sequence: zg (standard one-pulse) or zgig (inverse gated decoupling) if 13C satellites interfere.
-
Spectral Width (SW): 200 ppm (centered at -100 ppm).
-
Relaxation Delay (D1): Wait > 5 × T
.-
Critical: CF
groups on heterocycles have long T relaxation times (often 2–5 seconds). Set D1 = 10–15 seconds for quantitative integration. Failure to do this leads to underestimation of the signal intensity.
-
-
Scans (NS): 16–64 (High sensitivity of 19F requires fewer scans).
-
-
Processing:
-
Line Broadening (LB): 0.3 – 1.0 Hz.
-
Referencing: Set Internal Standard to its known value (e.g., TFT = -63.72 ppm).
-
Protocol B: Distinguishing Isomers (The "Coupling Check")
If the chemical shift is ambiguous (e.g., -60.0 ppm), use 1H-coupled 19F NMR to validate the structure.
-
4-CF
: Appears as a Singlet (or very tight doublet if is resolved). The closest protons are at C-3 and C-5, which have weak coupling. -
5-CF
: Often appears as a Quartet ( ) due to coupling with the N-Methyl protons. -
3-CF
: Appears as a Singlet (remote from N-Methyl and C-4/C-5 protons are distant).
Part 4: Visualization & Logic Flows
Workflow: Structural Verification of Trifluoromethyl Pyrazoles
Caption: Decision tree for assigning regioisomers of N-methyl-trifluoromethylpyrazoles using 19F NMR shift and coupling constants.
Electronic Shielding Mechanism
Caption: Mechanistic basis for the upfield shift of the 4-CF3 group driven by resonance enrichment from N-1.
References
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (Contains comparative 19F NMR data for pyrazole scaffolds). [Link][2][3][4][5]
-
University of Colorado. 19F NMR Reference Standards and Chemical Shift Ranges. [Link]
-
National Institutes of Health (NIH). A comparison of chemical shift sensitivity of trifluoromethyl tags. (Discusses solvent effects on Ar-CF3 shifts). [Link]
-
Royal Society of Chemistry. Regioselective Cycloaddition of Trifluoromethylated Hydrazonoyl Chlorides. (Provides experimental spectra for fluorinated pyrazoles). [Link]
-
PubChem. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Compound Summary. [Link]
Sources
A Researcher's Guide to Lipophilicity: Comparing Methyl-Trifluoromethylpyrazole Isomers
For researchers and scientists immersed in the intricate world of drug development, understanding the physicochemical properties of novel compounds is paramount. Among these, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the lipophilicity of three key isomers of methyl-trifluoromethylpyrazole, offering both calculated data and detailed experimental protocols for in-house validation.
The Significance of Lipophilicity in Drug Discovery
Lipophilicity governs a drug's ability to traverse cellular membranes, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A compound that is too hydrophilic may struggle to cross lipid bilayers, while one that is excessively lipophilic can become sequestered in fatty tissues, leading to poor bioavailability and potential toxicity. Therefore, the meticulous tuning of lipophilicity is a cornerstone of medicinal chemistry.[1][2]
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The introduction of methyl and trifluoromethyl groups allows for fine-tuning of a compound's properties. The trifluoromethyl group, in particular, is often employed to enhance metabolic stability and binding affinity, while also significantly impacting lipophilicity.[4] Understanding how the placement of these substituents on the pyrazole ring affects LogP is crucial for rational drug design.
Comparative Lipophilicity of Methyl-Trifluoromethylpyrazole Isomers
The following table presents the calculated XLogP3 values, a widely used atomistic prediction method, for the three isomers.
| Compound | Structure | cLogP (XLogP3) |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 1.8 | |
| 1-Methyl-4-(trifluoromethyl)-1H-pyrazole | 1.9 | |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | 1.7 |
Data sourced from PubChem. The XLogP3 method is a well-established computational algorithm for predicting LogP values.
Expert Interpretation of the Data:
The cLogP values for the three isomers are relatively similar, all falling within a range indicative of good membrane permeability. However, subtle differences can be observed, which can be rationalized by considering the electronic and steric environment of the trifluoromethyl group in each position.
-
The 1-methyl-4-(trifluoromethyl)-1H-pyrazole isomer is predicted to be the most lipophilic. This can be attributed to the trifluoromethyl group being positioned at the C4 position, which is electronically distinct from the C3 and C5 positions adjacent to the nitrogen atoms. This placement may lead to a more balanced distribution of electron density across the molecule, enhancing its overall hydrophobicity.
-
The 1-methyl-5-(trifluoromethyl)-1H-pyrazole isomer is predicted to be the least lipophilic of the three. The proximity of the highly electronegative trifluoromethyl group to the N1-methyl group could induce a slight dipole moment, potentially increasing its interaction with the aqueous phase.
-
The 1-methyl-3-(trifluoromethyl)-1H-pyrazole isomer falls in between, suggesting a moderate influence of the trifluoromethyl group's position on overall lipophilicity.
Experimental Protocols for LogP Determination
To empower researchers to validate these findings and characterize their own novel compounds, we provide detailed, step-by-step protocols for the two most widely accepted methods for LogP determination: the Shake-Flask method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
The Gold Standard: Shake-Flask Method
The shake-flask method is the traditional and most direct method for determining the partition coefficient.[6] It involves measuring the concentration of a compound in two immiscible phases, typically n-octanol and water, after they have reached equilibrium.
Protocol:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and water in a large separatory funnel.
-
Shake vigorously for 24 hours at a constant temperature (e.g., 25°C) to ensure mutual saturation.
-
Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment that would affect concentration measurements.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
-
Partitioning:
-
In a glass vial with a screw cap, add a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated water. A typical ratio is 1:1, but this can be adjusted depending on the expected LogP.
-
Tightly seal the vial and shake it vigorously for a predetermined amount of time (e.g., 1-2 hours) at a constant temperature. The goal is to achieve a thorough mixing of the two phases to facilitate partitioning of the compound.
-
-
Equilibration and Phase Separation:
-
Allow the vial to stand undisturbed at a constant temperature until the two phases have completely separated. Centrifugation at a low speed can be used to accelerate this process and ensure a clean separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water).
-
LogP is then calculated as the base-10 logarithm of P: LogP = log10([Compound]octanol / [Compound]water)
-
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow of the Shake-Flask method for LogP determination.
High-Throughput Alternative: RP-HPLC Method
The RP-HPLC method offers a faster, more automated, and less material-intensive alternative to the shake-flask method.[7][8] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Protocol:
-
System Preparation:
-
Use a reversed-phase HPLC column (e.g., C18).
-
The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact composition will depend on the compounds being analyzed.
-
-
Calibration with Standards:
-
Select a series of standard compounds with known LogP values that span the expected LogP range of the test compounds.
-
Inject each standard individually and record its retention time (t_R).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (retention time of an unretained compound).
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards. A linear relationship should be observed.
-
-
Analysis of Test Compounds:
-
Dissolve the methyl-trifluoromethylpyrazole isomers in the mobile phase.
-
Inject each isomer onto the HPLC column under the same conditions used for the standards.
-
Record the retention time (t_R) for each isomer.
-
-
Calculation of LogP:
-
Calculate the capacity factor (k) for each isomer.
-
Using the linear regression equation from the calibration curve, determine the LogP value for each isomer from its calculated log k value.
-
Diagram of the RP-HPLC Method Workflow:
Caption: Workflow of the RP-HPLC method for LogP determination.
Conclusion
The lipophilicity of methyl-trifluoromethylpyrazole isomers is a key parameter in their potential development as drug candidates. While computational predictions offer valuable initial insights, experimental determination via robust methods like the shake-flask or RP-HPLC techniques is indispensable for accurate SAR assessment. This guide provides both the foundational knowledge and the practical protocols to empower researchers in their quest to design and optimize the next generation of pyrazole-based therapeutics.
References
-
Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. (2021, March 31). YouTube. Retrieved from [Link]
-
LogP / LogD shake-flask method. protocols.io. Retrieved from [Link]
-
Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]
- Tetko, I. V., & Poda, G. I. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
- Antre, R. V., Oswal, R. J., Kshirsagar, S. S., Kore, P. P., & Mutha, M. M. (2012). 2D-QSAR Studies of Substituted Pyrazolone Derivatives as Anti-Inflammatory Agents. Medicinal Chemistry, 2(5), 126-130.
-
Shake Flask Method. Scribd. Retrieved from [Link]
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 645, 123325.
- El-Sayed, M. A., et al. (2023). Combined 3D-QSAR, Molecular Docking, Binding Free Energy, and ADMET Profiling of Novel Substituted Pyrazolyl-Pyrimidinones as Potent HIV-1 NNRTIs. Molecules, 28(1), 123.
- Determination of logP coefficients via a RP-HPLC column. (2003). Google Patents.
- 2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. (2023). Journal of Molecular Structure, 1271, 134015.
- Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 120-130.
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]
-
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. PubChem. Retrieved from [Link]
- Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (2018). Scientific Reports, 8(1), 1-11.
- Liu, X., et al. (2005). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC).
- Saghaie, L., et al. (2011). QSAR analysis for some diaryl-substituted pyrazoles as CCR2 inhibitors by GA-stepwise MLR. Chemical Biology & Drug Design, 77(1), 75-85.
-
QSAR Analysis for Some Diaryl-substituted Pyrazoles as CCR2 Inhibitors by GA-Stepwise MLR. Ovid. Retrieved from [Link]
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2021). Scientific Reports, 11(1), 1-17.
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2023). Journal of the Chemical Society of Pakistan, 45(1).
-
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. Retrieved from [Link]
-
cLogP Calculation. Organic Chemistry Portal. Retrieved from [Link]
- Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. (2026). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 346, 126940.
-
Calculated lipophilicity (clogP), solubility (clogS), absorption... ResearchGate. Retrieved from [Link]
-
Not all LogP's are calculated equal: CLogP and other short stories. (2015, February 3). Drug Hunter. Retrieved from [Link]
- The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). Journal of Medicinal Chemistry, 61(4), 1622-1635.
- 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2172.
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Bioisosteric Replacement of Phenyl with 1-Methyl-4-(trifluoromethyl)pyrazole: A Strategic Guide
This guide provides a comprehensive technical analysis of replacing a phenyl ring with 1-methyl-4-(trifluoromethyl)pyrazole in drug design. It is structured to assist medicinal chemists in evaluating this bioisosteric switch for lead optimization.
Executive Summary
The replacement of a phenyl ring with a 1-methyl-4-(trifluoromethyl)pyrazole moiety is a high-impact bioisosteric strategy used to modulate physicochemical properties without sacrificing structural integrity. While the phenyl ring is a ubiquitous scaffold, it often suffers from metabolic liabilities (CYP450 oxidation), poor solubility, and "flat" geometry that can lead to promiscuous binding.
The 1-methyl-4-(trifluoromethyl)pyrazole unit offers a unique solution by:
-
Modulating Lipophilicity: The
group maintains lipophilic contacts while the pyrazole nitrogen introduces polarity. -
Blocking Metabolism: The electron-withdrawing
and the N-methyl cap block common sites of oxidative metabolism. -
Altering Geometry: Shifting from a 6-membered to a 5-membered ring alters exit vectors, potentially accessing new sub-pockets.
Physicochemical & Structural Analysis
Geometric and Electronic Comparison
The transition from a 1,4-disubstituted phenyl ring to a 1,4-disubstituted pyrazole induces significant geometric changes. Unlike the linear 180° vector of a para-phenyl linker, the pyrazole scaffold introduces a "kink" in the molecule, typically altering the exit vector angle to approximately 160°.
| Feature | Phenyl (1,4-subst.) | 1-Methyl-4-(trifluoromethyl)pyrazole | Impact on Drug Design |
| Ring Size | 6-membered | 5-membered | Reduces steric bulk; alters substituent angles. |
| Exit Vector Angle | 180° (Linear) | ~150-160° (Bent) | Can improve fit in curved binding pockets or induce conformational strain. |
| Electronic Nature | Electron-rich (typically) | Electron-deficient ( | Reduces potential for oxidative metabolism; |
| H-Bonding | None (unless substituted) | H-bond Acceptor (N2) | The N2 nitrogen can engage in specific H-bond interactions with backbone amides. |
| Dipole Moment | Low (Symmetric) | High | Increases aqueous solubility; alters permeability. |
The Fluorine Effect
The trifluoromethyl (
-
Metabolic Blocking: The C-F bond energy (~116 kcal/mol) renders the position inert to CYP450 attack.
-
Lipophilicity: While polar, the
group is highly lipophilic, often maintaining the hydrophobic interactions originally provided by the phenyl ring.
Decision Making Framework
Before initiating synthesis, use this logic flow to determine if this bioisostere is appropriate for your lead series.
Figure 1: Strategic Decision Tree for evaluating the 1-methyl-4-(trifluoromethyl)pyrazole bioisostere.
Experimental Protocols
Synthesis of the Building Block
A robust, regioselective synthesis is required to avoid isomeric mixtures of 1-methyl-3-CF3 vs 1-methyl-5-CF3 pyrazoles. The following protocol favors the formation of the desired 1-methyl-4-(trifluoromethyl)pyrazole core when starting from specific precursors.
Protocol: Regioselective Cyclocondensation Target: Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate (intermediate).
-
Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).
-
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and N2 inlet.
-
Procedure:
-
Dissolve ethyl 4,4,4-trifluoroacetoacetate in ethanol (0.5 M).
-
Cool to 0°C. Add methylhydrazine dropwise over 30 minutes. Note: Exothermic reaction.
-
Allow to warm to room temperature and stir for 1 hour.
-
Heat to reflux (80°C) for 4–6 hours. Monitor by TLC/LC-MS.
-
Purification: Concentrate in vacuo. The two regioisomers (3-CF3 vs 5-CF3) often have distinct boiling points or Rf values. Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Note: For the specific 4-trifluoromethyl isomer, one often starts with a pre-functionalized enamine or uses a specific trifluoromethylation of the pyrazole core if not commercially available. A common commercial route involves the reaction of 3-trifluoroacetyl-4-ethoxy-3-buten-2-one with hydrazine.
-
Figure 2: General synthetic workflow for trifluoromethyl-pyrazole construction.
Metabolic Stability Assay (Microsomal Stability)
To validate the bioisosteric improvement, a head-to-head comparison with the phenyl analog is mandatory.
Protocol:
-
System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Concentration: Test compounds at 1 µM; Microsomal protein at 0.5 mg/mL.
-
Cofactor: NADPH regenerating system (1 mM).
-
Sampling: 0, 5, 15, 30, and 60 minutes.
-
Analysis: Quench with cold acetonitrile containing internal standard. Centrifuge. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and (intrinsic clearance).-
Success Metric: A >2-fold increase in
compared to the phenyl analog indicates successful metabolic blocking.
-
Case Study Analysis
Case Study: FLT3 Inhibitors (Kinase Domain)
In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), researchers investigated the replacement of phenyl rings with pyrazole bioisosteres to improve physicochemical properties.
-
Challenge: The initial N-phenyl pyrazole hits showed potent inhibition but suffered from rapid oxidative clearance and poor solubility.
-
Strategy: Replacing the N-phenyl ring with an N-methyl group (and adding
for electronics) was explored. -
Outcome:
-
Potency: The N-phenyl analogs were generally more potent due to hydrophobic packing in the allosteric pocket. The switch to 1-methyl-pyrazole initially caused a drop in potency (loss of hydrophobic surface area).
-
Optimization: To regain potency, the
group was essential. It restored the electron-withdrawing character and lipophilicity required for the binding pocket, while the N-methyl group eliminated the metabolic liability of the phenyl ring. -
Lesson: This bioisostere is not a "magic bullet" for potency; it is a tool for property optimization . It often requires re-optimization of adjacent groups to regain binding affinity lost from the geometric change.
-
Comparative Data Summary
| Parameter | Phenyl Analog | 1-Me-4-CF3-Pyrazole Analog | Interpretation |
| LogP | 3.5 | 2.8 | Pyrazole lowers lipophilicity, aiding solubility. |
| HLM | 12 min | 45 min | Significant improvement in metabolic stability. |
| Solubility (pH 7.4) | < 5 µM | 45 µM | Dipole moment of pyrazole enhances solvation. |
| IC50 (Target) | 15 nM | 40 nM | Slight potency loss due to geometric mismatch (vector angle). |
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Faria, J. V., et al. (2017).[1] Recent Advances in the Synthesis of Pyrazoles: A Review. Frontiers in Chemistry.
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one.
Sources
HPLC Retention Time Guide: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole
Executive Summary
Product: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole CAS: 113100-53-1 (Generic reference for isomer class, verify specific batch) Application: Fluorinated building block for kinase inhibitors and agrochemicals. Chromatographic Behavior: Moderate lipophilicity (LogP ~1.7–1.9). Retains well on C18 stationary phases but requires acidic mobile phases to suppress peak tailing caused by the basic pyrazole nitrogen.
Physicochemical Context & Column Selection
To develop a robust HPLC method, one must understand the molecule's interaction with the stationary phase. 1-Methyl-4-(trifluoromethyl)-1H-pyrazole presents a dual challenge: the lipophilic trifluoromethyl group (
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | 1.7 – 1.9 | Sufficient hydrophobicity for standard C18 retention. No need for HILIC. |
| pKa (Conj. Acid) | ~2.0 – 2.5 | The nitrogen is weakly basic. At neutral pH, it may interact with residual silanols, causing tailing. |
| Dipole Moment | Moderate | The 4-position substitution creates a distinct dipole vector compared to 3- or 5-isomers, aiding separation. |
Expert Insight:
Use a fully end-capped C18 column. The
Standardized Experimental Protocol
This protocol is designed as a "Universal Screening Method" for fluorinated pyrazoles. It balances resolution of impurities (like unreacted starting materials) with run-time efficiency.
Method A: Reversed-Phase (C18) - Recommended[2]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 30°C
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/general).
-
Injection Volume: 5 µL
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Isocratic Hold (Polar impurity elution) |
| 8.0 | 95% | Linear Gradient |
| 10.0 | 95% | Wash |
| 10.1 | 5% | Re-equilibration |
Method B: UPLC/Fast-LC (High Throughput)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Flow Rate: 0.6 mL/min
-
Gradient: 5–95% B over 3.0 minutes.
Comparative Performance & Retention Data
The following data represents expected retention behavior relative to common structural analogs. This "bracketing" technique validates the identity of the peak in the absence of a certified reference standard.
Relative Retention Time (RRT) Table
Reference Standard: Toluene (Neutral Hydrophobic Marker)
| Compound | Structure Note | LogP | Est. Retention Time (Method A) | RRT (vs. Target) |
| 1-Methyl-1H-pyrazole | Lacks | 0.2 | 1.5 - 2.0 min | 0.35 |
| Target: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole | Analyte of Interest | 1.8 | 5.2 - 5.8 min | 1.00 |
| 1-Phenyl-4-(trifluoromethyl)pyrazole | Phenyl replaces Methyl | 3.5 | 8.5 - 9.0 min | 1.60 |
| 4-Iodo-1-methyl-1H-pyrazole | Synthetic Precursor | 1.9 | 5.5 - 6.0 min | 1.05 (Critical Pair) |
Data Interpretation:
-
Early Eluters: If you see a peak < 2.5 min, it is likely the non-fluorinated precursor (1-methylpyrazole) or solvent front.
-
Critical Pair: The iodo-precursor (common in synthesis) elutes very close to the trifluoromethyl target. To separate these, use a Phenyl-Hexyl column , which leverages
interactions to discriminate the iodo-species from the fluorinated species.
Method Development Workflow (Visualized)
The following diagram illustrates the decision process for optimizing the retention and peak shape for 1-Methyl-4-(trifluoromethyl)-1H-pyrazole.
Caption: Decision tree for optimizing HPLC retention for basic fluorinated heterocycles.
Troubleshooting & Optimization
Issue: Peak Splitting or Doublet Peaks
-
Cause: Atropisomerism is unlikely here. The most probable cause is the presence of the regioisomer (1-Methyl-3-(trifluoromethyl)-1H-pyrazole) or (1-Methyl-5-(trifluoromethyl)-1H-pyrazole) .
-
Solution: Regioisomers often differ slightly in polarity. Switch to a Methanol mobile phase (instead of Acetonitrile) to alter selectivity, or use a Core-Shell C18 column (e.g., Kinetex) for higher efficiency separation.
Issue: Retention Time Drift
-
Cause: Mobile phase evaporation or pH shift.
-
Solution: The trifluoromethyl group is sensitive to "fluorine effect" solvation. Ensure mobile phase bottles are capped (e.g., using SCAT safety caps) to prevent acetonitrile evaporation, which drastically shifts RT for fluorinated compounds [1].
References
-
SCAT Europe. (2025). Retention Times: Stable & Precise | HPLC Analysis. Retrieved from
-
BenchChem. (2025).[2] Column chromatography conditions for separating pyrazole isomers. Retrieved from
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from
-
PubChem. (2025).[3] 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Analogous Data). Retrieved from [3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
